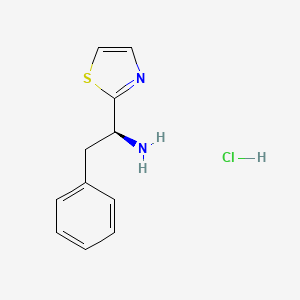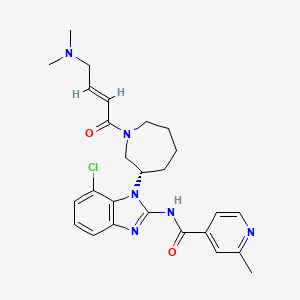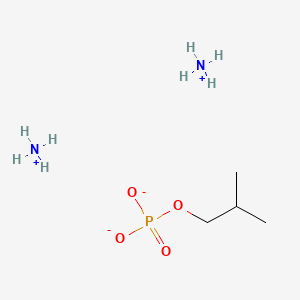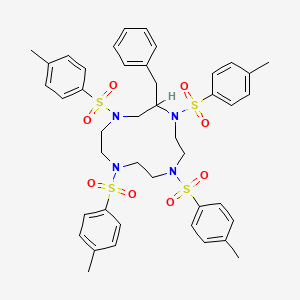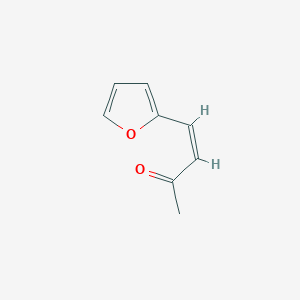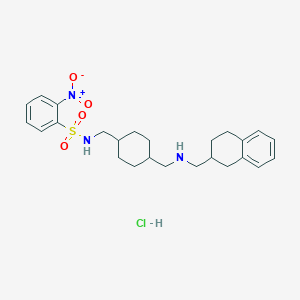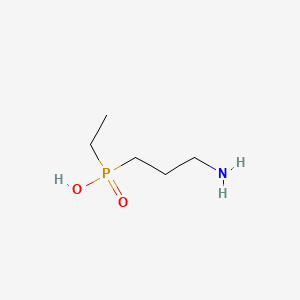
SODIUM ACETATE-1-13C-2-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium acetate-1-13C-2-D3: is a labeled compound where the carbon and hydrogen atoms are isotopically enriched. Specifically, the carbon atom is labeled with carbon-13, and the hydrogen atoms are replaced with deuterium (D). This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetate-1-13C-2-D3 can be synthesized by reacting acetic acid-1-13C-2,2,2-D3 with sodium hydroxide. The reaction proceeds as follows:
CD3COOH+NaOH→CD3COONa+H2O
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of isotopically labeled reagents to ensure high purity and isotopic enrichment. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium acetate-1-13C-2-D3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Esterification: Reacts with alcohols to form esters.
Decomposition: At high temperatures, it decomposes to form sodium carbonate and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides under basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Decomposition: High temperatures (above 300°C).
Major Products:
Substitution: Alkyl acetates.
Esterification: Esters such as ethyl acetate.
Decomposition: Sodium carbonate and acetic acid.
Scientific Research Applications
Chemistry:
- Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
- Employed in mass spectrometry for isotopic labeling studies.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in studying enzyme kinetics and substrate interactions.
Medicine:
- Used in pharmacokinetic studies to track drug metabolism and distribution.
- Assists in the development of diagnostic tools and imaging agents.
Industry:
- Applied in the production of labeled compounds for research and development.
- Used in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
Sodium acetate-1-13C-2-D3 exerts its effects primarily through its isotopic labeling. The carbon-13 and deuterium atoms provide distinct signals in NMR and mass spectrometry, allowing researchers to track the compound and its derivatives in various chemical and biological systems. The labeled atoms do not significantly alter the chemical properties of the compound, making it an ideal tracer for studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Sodium acetate-1-13C: Labeled only with carbon-13.
Sodium acetate-2-13C: Labeled with carbon-13 at a different position.
Sodium acetate-d3: Labeled only with deuterium.
Uniqueness: Sodium acetate-1-13C-2-D3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to compounds labeled with only one isotope. This dual labeling allows for more precise tracking and analysis in complex systems, making it a valuable tool in advanced scientific research.
Properties
CAS No. |
102212-93-1 |
|---|---|
Molecular Formula |
C2D3NaO2 |
Molecular Weight |
86.06 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


